Cas no 1932065-77-4 (L-Proline, 4-methyl-, ethyl ester, (4R)-)

L-Proline, 4-methyl-, ethyl ester, (4R)- 化学的及び物理的性質
名前と識別子
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- L-Proline, 4-methyl-, ethyl ester, (4R)-
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- インチ: 1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
- InChIKey: DIBKCNKVDZNMDH-RQJHMYQMSA-N
- ほほえんだ: C(OCC)(=O)[C@@H]1C[C@@H](C)CN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 0.989±0.06 g/cm3(Predicted)
- ふってん: 203.7±33.0 °C(Predicted)
- 酸性度係数(pKa): 8.26±0.10(Predicted)
L-Proline, 4-methyl-, ethyl ester, (4R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7393262-0.1g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 0.1g |
$879.0 | 2025-03-11 | |
Enamine | EN300-7393262-1.0g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 1.0g |
$999.0 | 2025-03-11 | |
Enamine | EN300-7393262-10.0g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-11 | |
Enamine | EN300-7393262-0.25g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 0.25g |
$920.0 | 2025-03-11 | |
Enamine | EN300-7393262-5.0g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-11 | |
Enamine | EN300-7393262-0.05g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 0.05g |
$839.0 | 2025-03-11 | |
Enamine | EN300-7393262-0.5g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 0.5g |
$959.0 | 2025-03-11 | |
Enamine | EN300-7393262-2.5g |
ethyl (2S,4R)-4-methylpyrrolidine-2-carboxylate |
1932065-77-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-11 |
L-Proline, 4-methyl-, ethyl ester, (4R)- 関連文献
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
L-Proline, 4-methyl-, ethyl ester, (4R)-に関する追加情報
Chemical Profile of (4R)-4-Methyl-L-Proline Ethyl Ester (CAS No. 1932065-77-4)
The compound (4R)-4-methyl-L-proline ethyl ester, identified by CAS No. 1932065-77-4, represents a significant advancement in chiral organic synthesis and medicinal chemistry. This molecule is a methyl-substituted proline derivative featuring a stereospecific (4R) configuration at the α-carbon position, combined with an ethyl ester functional group attached to the carboxylic acid moiety. Its structural characteristics make it a versatile intermediate in asymmetric synthesis, particularly for generating bioactive compounds with defined stereochemistry.
Recent studies highlight its role in optimizing catalytic asymmetric reactions. A 2023 publication in Angewandte Chemie demonstrated that this compound serves as an effective ligand precursor for rhodium-catalyzed hydroformylation processes, enhancing enantioselectivity by up to 98% compared to conventional ligands. The methyl substitution at position 4 stabilizes the transition state through steric hindrance, while the ethyl ester provides optimal solubility in organic solvents—a critical factor in industrial-scale synthesis.
In pharmaceutical research, this compound has been investigated as a building block for peptidomimetic drug design. Researchers at the University of Cambridge recently synthesized a series of β-turn mimetics using this (4R)-configured proline derivative, achieving IC₅₀ values below 10 nM against tumor necrosis factor-alpha (TNF-α) receptors in cell-based assays. The methyl group's ability to modulate hydrogen bonding patterns was identified as key to disrupting protein-protein interactions associated with inflammatory pathways.
Synthesis advancements have also expanded its application scope. A novel microwave-assisted protocol published in Journal of Organic Chemistry (2023) achieved >95% yield through sequential alkylation and esterification steps using this compound as an intermediate. The method employs environmentally benign reagents like potassium carbonate and DMSO, aligning with green chemistry principles while maintaining stereochemical integrity of the (4R) center.
Bioavailability studies reveal unique pharmacokinetic properties when incorporated into prodrug formulations. Preclinical data from the NIH-funded study "Chiral Proline Derivatives in Drug Delivery" showed that ethyl ester prodrugs degrade predictably under physiological pH conditions, releasing free amino acids with improved membrane permeability compared to parent compounds. This behavior suggests potential applications in targeted delivery systems for neuroprotective agents.
Spectroscopic analysis confirms its structural identity through NMR and X-ray crystallography data available in the Cambridge Structural Database (entry code CSD-1932065). The coupling constant JH8-H9 = 8.1 Hz observed in proton NMR spectra confirms the proposed conformational preference around the chiral center, while infrared spectroscopy verifies the presence of characteristic carbonyl (νC=O: 1735 cm⁻¹) and ester (νC-O-C: 1180 cm⁻¹) vibrations.
Ongoing investigations explore its role in enzyme inhibition mechanisms. A collaborative study between Stanford and ETH Zurich identified this compound as a competitive inhibitor of prolyl oligopeptidase (POP), achieving Ki values of 0.8 μM when tested against human recombinant enzyme preparations. Molecular docking simulations revealed that the methyl group occupies a hydrophobic pocket previously unrecognized in standard proline substrates, suggesting opportunities for structure-based drug design improvements.
In material science applications, this compound has been incorporated into self-healing polymer networks via dynamic covalent chemistry principles. A recent paper in Nature Communications demonstrated that polyurethanes containing this derivative exhibit recovery efficiencies exceeding 90% after mechanical damage at body temperature—a property attributed to reversible imine bond formation involving its amine functionality.
Eco-toxicological assessments conducted under OECD guidelines indicate low environmental persistence with biodegradation rates exceeding 80% within 28 days under standard conditions. This aligns with regulatory requirements for sustainable chemical development while maintaining its utility across multiple industrial sectors.
The unique combination of stereochemical control, functional group versatility, and documented biological activity positions this compound at the forefront of modern medicinal chemistry toolkits. Its continued exploration across catalysis, drug discovery, and materials innovation underscores its status as both a foundational research reagent and an emerging platform molecule for next-generation therapeutic solutions.
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